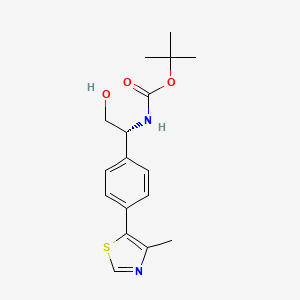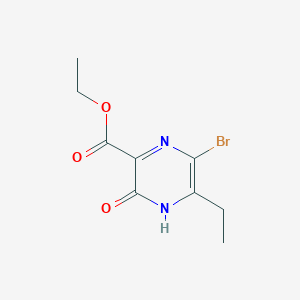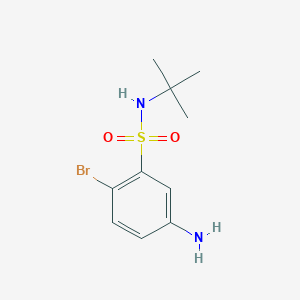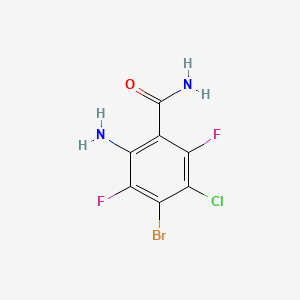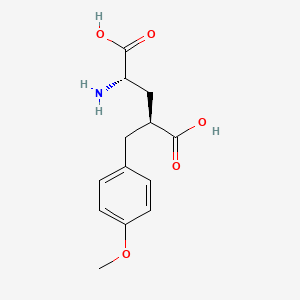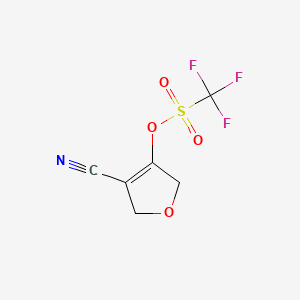
(4-Cyano-2,5-dihydrofuran-3-yl) trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Cyano-2,5-dihydrofuran-3-yl) trifluoromethanesulfonate: is a chemical compound with the molecular formula C6H4F3NO4S and a molecular weight of 243.16 g/mol . This compound is known for its unique structure, which includes a cyano group, a dihydrofuran ring, and a trifluoromethanesulfonate group. It is used in various scientific research applications due to its reactivity and functional properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Cyano-2,5-dihydrofuran-3-yl) trifluoromethanesulfonate typically involves the reaction of 4-cyano-2,5-dihydrofuran with trifluoromethanesulfonic anhydride. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine to facilitate the formation of the trifluoromethanesulfonate ester .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: (4-Cyano-2,5-dihydrofuran-3-yl) trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The cyano group and the dihydrofuran ring can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction reactions can modify the cyano group or the dihydrofuran ring .
Applications De Recherche Scientifique
Chemistry: In chemistry, (4-Cyano-2,5-dihydrofuran-3-yl) trifluoromethanesulfonate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new materials and catalysts .
Biology and Medicine: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and drug development. It can be used as a probe to investigate the activity of certain enzymes or as a precursor in the synthesis of bioactive compounds .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for use in various manufacturing processes .
Mécanisme D'action
The mechanism of action of (4-Cyano-2,5-dihydrofuran-3-yl) trifluoromethanesulfonate involves its interaction with molecular targets through its functional groups. The cyano group can participate in nucleophilic addition reactions, while the trifluoromethanesulfonate group can act as a leaving group in substitution reactions. These interactions can modulate the activity of enzymes or other biological molecules, leading to various effects .
Comparaison Avec Des Composés Similaires
- 4-Cyano-5-methyl-2,5-dihydrofuran-3-yl trifluoromethanesulfonate
- 3-Cyano-2-(dicyano)methylene-4-methyl-2,5-dihydrofuran
- 4,5,5-Trimethyl-2,5-dihydrofuran-based compounds
Comparison: Compared to similar compounds, (4-Cyano-2,5-dihydrofuran-3-yl) trifluoromethanesulfonate is unique due to its specific combination of functional groups. The presence of both a cyano group and a trifluoromethanesulfonate group provides distinct reactivity and functional properties, making it valuable in various applications .
Propriétés
Formule moléculaire |
C6H4F3NO4S |
|---|---|
Poids moléculaire |
243.16 g/mol |
Nom IUPAC |
(4-cyano-2,5-dihydrofuran-3-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C6H4F3NO4S/c7-6(8,9)15(11,12)14-5-3-13-2-4(5)1-10/h2-3H2 |
Clé InChI |
AKYCDPZDQWZVCE-UHFFFAOYSA-N |
SMILES canonique |
C1C(=C(CO1)OS(=O)(=O)C(F)(F)F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


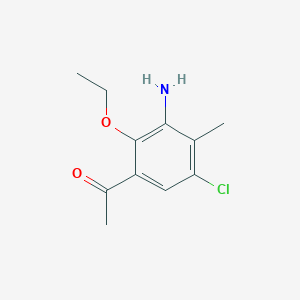
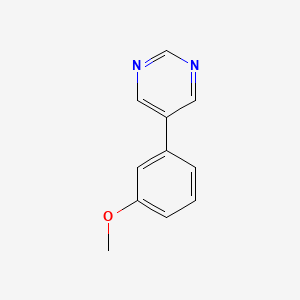
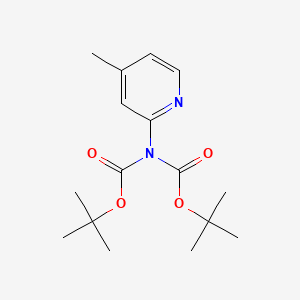
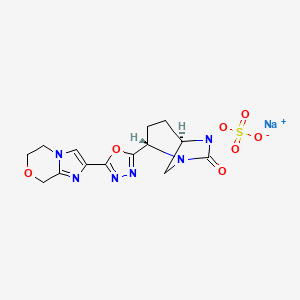
![8-Bromo-5-iodopyrido[3,4-B]pyrazine](/img/structure/B13918759.png)

![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B13918773.png)
![Naphtho[1,2-b]benzofuran-9-ylboronic acid](/img/structure/B13918777.png)
